クロコルチロンピバル酸エステル

概要

説明

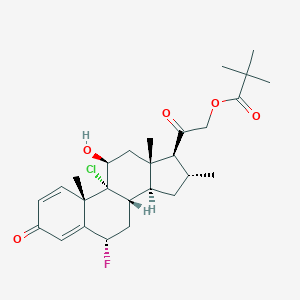

クロコルチロン ピバル酸エステルは、合成グルココルチコイドコルチコステロイドおよびコルチコステロイドエステルです。 Cilder、Cloderm、およびPurantixなどの商品名で販売されています 。 この化合物は、クロコルチロンのC21ピバル酸(トリメチル酢酸)エステルであり、体内でクロコルチロンのプロドラッグとして作用します 。 主に、抗炎症作用と免疫抑制作用により、コルチコステロイドに反応する皮膚疾患の治療に使用されます .

科学的研究の応用

Chemical Properties and Mechanism of Action

Clocortolone pivalate is a mid-potency corticosteroid classified as a class 4 topical corticosteroid. Its formulation allows for high lipid solubility, which facilitates enhanced absorption through the skin barrier. This property contributes to its effectiveness in delivering therapeutic concentrations directly to inflamed tissues while minimizing systemic absorption and potential side effects .

Dermatological Conditions

Clocortolone pivalate 0.1% cream has been extensively studied for its effectiveness in treating various corticosteroid-responsive dermatoses, including:

- Atopic Dermatitis

- Contact Dermatitis

- Seborrheic Dermatitis

- Psoriasis Vulgaris

Clinical trials have demonstrated that clocortolone pivalate is significantly more effective than vehicle treatments in managing these conditions. For instance, in a series of randomized controlled trials, patients with atopic dermatitis showed marked improvement in symptoms within just four days of treatment .

Table 1: Efficacy of Clocortolone Pivalate in Clinical Trials

Pediatric Use

Research indicates that clocortolone pivalate is safe and effective for pediatric populations suffering from atopic dermatitis. A study monitoring adherence among children revealed significant clinical improvement even with varying levels of adherence to the treatment regimen .

Table 2: Pediatric Adherence Study Outcomes

| Measure | Baseline | Week 1 | Week 2 | Week 4 |

|---|---|---|---|---|

| Self-reported adherence (%) | 71% - 97% | High adherence observed | Decreased adherence noted | Further decline observed |

| Actual adherence (%) | 18% - 109% | Highest in week 1 | Decreased over time | Variable results |

Safety Profile

The safety profile of clocortolone pivalate is favorable, with studies indicating minimal adverse effects. In trials involving over 2,500 participants, the incidence of application-site reactions was low, primarily consisting of minor irritations . Notably, there was no evidence of hypothalamic-pituitary-adrenal axis suppression during clinical assessments involving prolonged use under occlusive conditions .

Table 3: Summary of Safety Findings

作用機序

クロコルチロン ピバル酸エステルの正確な作用機序は、リポコルチンと呼ばれる、ホスホリパーゼA2阻害タンパク質の誘導を伴います 。 これらのタンパク質は、共通の前駆体であるアラキドン酸の放出を阻害することにより、プロスタグランジンやロイコトリエンなどの強力な炎症メディエーターの生合成を制御します 。 これにより、化合物の抗炎症作用と免疫抑制作用が生じます .

類似の化合物との比較

クロコルチロン ピバル酸エステルは、C-9に塩素、C-6にフッ素を組み合わせているため、コルチコステロイドの中ではユニークです 。 類似の化合物には、ヒドロコルチゾン、プレドニゾロン、デキサメタゾンなどの他のグルココルチコイドが含まれます 。 クロコルチロン ピバル酸エステルのユニークな構造修飾により、効力と安全性の異なるプロファイルが実現し、さまざまな皮膚疾患の治療に適した万能な選択肢となります .

生化学分析

Biochemical Properties

Clocortolone pivalate, like other topical corticosteroids, has anti-inflammatory, antipruritic, and vasoconstrictive properties . Once absorbed through the skin, topical corticosteroids like clocortolone pivalate are handled through pharmacokinetic pathways similar to systemically administered corticosteroids .

Cellular Effects

Clocortolone pivalate reduces the swelling, itching, and redness that can occur in various skin conditions . It is also known to have effects on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The precise mechanism of the anti-inflammatory activity of clocortolone pivalate is uncertain. Corticosteroids like clocortolone pivalate are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid .

Temporal Effects in Laboratory Settings

Topically applied clocortolone pivalate can be absorbed in sufficient amounts to produce systemic effects . Symptoms of overdose include thinning of skin and suppression of adrenal cortex (decreased ability to respond to stress)

Metabolic Pathways

Clocortolone pivalate is metabolized, primarily in the liver, and then excreted by the kidneys

準備方法

化学反応の分析

クロコルチロン ピバル酸エステルは、酸化、還元、および置換などのさまざまな化学反応を受けます。 これらの反応で使用される一般的な試薬には、シクロヘキサン、酢酸エチル、メタノールなどがあります 。 これらの反応から生成される主な生成物は、一般的にクロコルチロンの誘導体であり、親化合物の抗炎症作用を保持しています .

科学研究への応用

クロコルチロン ピバル酸エステルは、特に皮膚科と薬理学の分野で、科学研究で広く使用されています。 アトピー性皮膚炎や湿疹などのコルチコステロイドに反応する皮膚疾患の治療を研究するために使用されます 。 さらに、そのユニークな構造的特徴により、コルチコステロイドにおける構造とダイナミクスの相関関係を研究するための貴重な化合物となります .

類似化合物との比較

Clocortolone pivalate is unique among corticosteroids due to its combination of chlorine at C-9 and fluorine at C-6 . Similar compounds include other glucocorticoids such as hydrocortisone, prednisolone, and dexamethasone . clocortolone pivalate’s unique structural modifications provide it with a distinct profile of potency and safety, making it a versatile option for treating a variety of skin conditions .

生物活性

Clocortolone pivalate is a mid-potency topical corticosteroid (Class 4) widely utilized in dermatological treatments. Its primary indications include various inflammatory skin conditions such as atopic dermatitis, seborrheic dermatitis, and psoriasis. This article presents a detailed overview of the biological activity of clocortolone pivalate, including its pharmacological properties, clinical efficacy, safety profile, and relevant case studies.

Chemical Structure and Pharmacodynamics

Clocortolone pivalate is characterized by its unique structural features that enhance its pharmacological activity. The compound's lipophilicity plays a crucial role in its absorption and penetration through the stratum corneum, leading to effective therapeutic outcomes. Studies have shown that clocortolone pivalate exhibits high lipophilicity compared to other mid-potency corticosteroids, which correlates with its increased anti-inflammatory potency .

Structural Characteristics

- Molecular Formula : CHO

- Molecular Weight : 374.48 g/mol

- Key Functional Groups : Corticosteroid backbone with a pivalate ester group

Clocortolone pivalate exerts its effects primarily through the modulation of inflammatory responses. It binds to glucocorticoid receptors in the skin, leading to the downregulation of pro-inflammatory cytokines and inhibition of immune cell activation. This mechanism results in reduced erythema, edema, and pruritus associated with inflammatory dermatoses .

Case Studies and Clinical Trials

-

Atopic Dermatitis in Pediatric Patients

- A study involving six pediatric participants assessed adherence and clinical response to clocortolone pivalate cream (0.1%) over four weeks. Results showed an average reduction in the Eczema Area and Severity Index (EASI) score of 47.7%, with significant improvements noted in pruritus and skin lesions .

- Facial Dermatoses

- General Dermatological Conditions

Safety Profile

Clocortolone pivalate has been evaluated for safety across numerous studies. The following findings summarize its safety profile:

- Adverse Events : The incidence of adverse events was low, with localized cutaneous reactions being the most common (e.g., acneiform eruptions, burning sensations) .

- HPA Axis Suppression : A study assessing the potential for hypothalamic-pituitary-adrenal (HPA) axis suppression found no significant effects after prolonged use of clocortolone pivalate cream .

- Irritation Studies : In controlled settings, clocortolone pivalate demonstrated negligible irritancy when applied under occlusion for extended periods .

Comparative Efficacy Table

| Study Type | Population | Treatment Duration | Key Findings |

|---|---|---|---|

| Pediatric Atopic Dermatitis | 6 Participants | 4 Weeks | EASI reduction of 47.7% |

| Facial Dermatoses | 49 Subjects | 21 Days | 76% showed significant clinical improvement |

| General Dermatological Trials | Various | Various | 68% had good to excellent responses |

特性

IUPAC Name |

[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36ClFO5/c1-14-9-16-17-11-19(29)18-10-15(30)7-8-26(18,6)27(17,28)21(32)12-25(16,5)22(14)20(31)13-34-23(33)24(2,3)4/h7-8,10,14,16-17,19,21-22,32H,9,11-13H2,1-6H3/t14-,16+,17+,19+,21+,22-,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYZQZLHAIHKKY-GSTUPEFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)Cl)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)COC(=O)C(C)(C)C)C)O)Cl)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36ClFO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045460 | |

| Record name | Clocortolone pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34097-16-0 | |

| Record name | Clocortolone pivalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34097-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clocortolone pivalate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034097160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clocortolone pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-chloro-6α-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-pivalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOCORTOLONE PIVALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QBL8IZH14X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。